![molecular formula C18H14ClF2NO3S B2435564 3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one CAS No. 1326860-25-6](/img/structure/B2435564.png)
3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C18H14ClF2NO3S and its molecular weight is 397.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
- Ionic Liquid Catalyst in Organic Synthesis : Triphenyl(propyl-3-sulfonyl)phosphoniumtrifluoromethanesulfonate, a related compound, is used as a reusable and green ionic liquid catalyst in Hantzsch condensation reactions, offering advantages like safety, simplicity, and high yields (Vahdat, Zolfigol, & Baghery, 2016).
Pharmaceutical Applications
- Synthesis of Antibacterial Agents : The compound is a key intermediate in synthesizing broad-spectrum antibacterial agents effective against resistant organisms like MRSA (Hashimoto et al., 2007).
- Development of Pharmaceutical Drugs : 3-Arylsulfonylquinoline derivatives, similar in structure, are synthesized for use as pharmaceutical drugs, through processes like tert-butyl hydroperoxide mediated cycloaddition (Zhang et al., 2016) and cascaded oxidative sulfonylation (Mathuri, Pramanik, & Mal, 2022).
Synthesis Techniques
- Brønsted Acidic Ionic Liquid Catalysis : Similar compounds are synthesized using Brønsted acidic ionic liquids as eco-friendly and efficient catalysts, highlighting the importance of green chemistry approaches (Toosi & Khakzadi, 2013).
- Cascade Halosulfonylation in Synthesis : A cascade three-component halosulfonylation method is used for synthesizing functionalized 3,4-dihydroquinolin-2(1H)-ones, demonstrating complex bond-forming capabilities (Zhu et al., 2016).
Chemical Analysis and Structure
- Crystallography and Molecular Structure Analysis : Detailed analysis of derivatives of sulfonylquinoline, including 4-fluoroisoquinoline-5-sulfonyl chloride, provides insights into molecular conformations and interactions, crucial for understanding chemical behavior and designing drugs (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Biological and Chemical Properties
Antimicrobial Activity : N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives exhibit antimicrobial and antifungal activities, showcasing the potential for pharmaceutical applications (Fadda, El-Mekawy, & AbdelAal, 2016).
Sulfonyl Group Versatility in Organic Reactions : The sulfonyl group in sulfones like 6-nitro-7-tosylquinazolin-4(3H)-one is versatile in organic reactions, demonstrating the wide applicability of such compounds in synthesizing biologically active molecules (Nguyen et al., 2020).
Application in Chelate Extraction Reagents : 8-Sulfonamidoquinoline derivatives are used as chelate extraction reagents in ionic liquid extraction systems, indicating potential applications in analytical chemistry (Ajioka, Oshima, & Hirayama, 2008).
Photocatalytic Sulfonylation in Organic Synthesis : Photocatalytic Markovnikov-type addition and cyclization of terminal alkynes lead to the formation of 4-sulfonyl quinoline-2(1H)-ones, demonstrating a novel synthesis method (Zhai et al., 2022).
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6,7-difluoro-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF2NO3S/c1-2-6-22-10-17(26(24,25)12-5-3-4-11(19)7-12)18(23)13-8-14(20)15(21)9-16(13)22/h3-5,7-10H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIMFVHCPHLFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-Ethylphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2435481.png)
![ethyl 4-[({[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2435482.png)
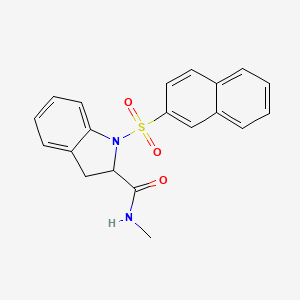
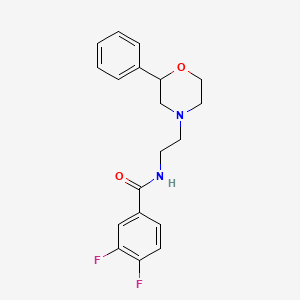
![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide](/img/structure/B2435487.png)
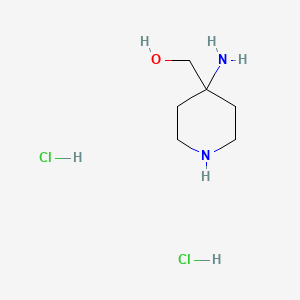

![1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2435493.png)
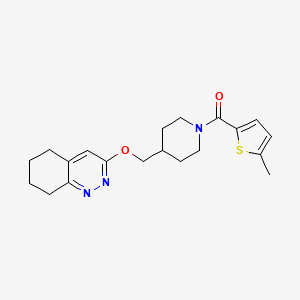
![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2435495.png)
![10-ethoxy-3-(2-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2435498.png)
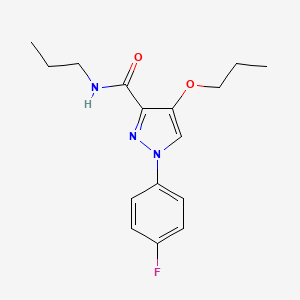
![Ethyl 4-[[7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2435501.png)
![(E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2435504.png)
